2-[(4-Chlorobenzyl)sulfonyl]benzoic acid
Description
Contextualization within Modern Organic and Medicinal Chemistry Research
Sulfonylated benzoic acid derivatives are a class of organic compounds that feature both a sulfonyl group (-SO2-) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. This unique combination of functional groups imparts a range of physicochemical properties that make them valuable in various areas of chemical research. In medicinal chemistry, the sulfonyl moiety is a well-established pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and anticancer agents. The benzoic acid component, on the other hand, offers a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile.
The presence of the sulfonyl group can enhance a molecule's metabolic stability and its ability to bind to biological targets through hydrogen bonding. nih.gov The introduction of a sulfonyl group can also modulate the acidity and solubility of the parent molecule. nih.gov Researchers are actively exploring new synthetic methodologies to create diverse libraries of these derivatives for biological screening, aiming to identify novel therapeutic agents.
Overview of Structural Significance and Current Research Interests in Sulfonyl-Containing Scaffolds
Sulfonyl-containing scaffolds are of paramount importance in drug design and discovery. The tetrahedral geometry of the sulfonyl group, along with its capacity to act as a hydrogen bond acceptor, makes it a valuable bioisostere for other functional groups like carbonyls and phosphates. nih.gov This allows chemists to fine-tune the properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.
Current research interests in sulfonyl-containing scaffolds are broad and multifaceted. They are being investigated for their potential as inhibitors of various enzymes, modulators of protein-protein interactions, and as agents targeting specific cellular pathways implicated in disease. The structural diversity that can be achieved by varying the substituents on the sulfonyl group and the aromatic ring allows for the creation of compounds with a wide range of biological activities. The synthesis of novel sulfonylated compounds remains an active area of research, with a focus on developing more efficient and environmentally friendly synthetic methods. nih.gov
To provide a clearer understanding of the typical properties of such compounds, the following tables present data for structurally related sulfonylated benzoic acid derivatives.
Table 1: Physicochemical Properties of Structurally Related Sulfonylated Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | C13H9ClO4S | 300.73 | 289-291 | mdpi.com |
| 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | 234.66 | 184-186 | PubChem CID: 735863 |
| 4-Sulfobenzoic acid | C7H6O5S | 202.19 | 259-261 | PubChem CID: 69469 |
Table 2: Spectroscopic Data of a Structurally Related Compound: 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
| Spectroscopic Technique | Key Signals | Reference |
| ¹H NMR | Signals in the aromatic region corresponding to the protons on the two benzene rings. A singlet for the carboxylic acid proton. | mdpi.com |
| ¹³C NMR | Resonances for the carbonyl carbon, the sulfonyl-bearing carbons, and other aromatic carbons. | mdpi.com |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the S=O stretches of the sulfonyl group. | mdpi.com |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4S/c15-11-7-5-10(6-8-11)9-20(18,19)13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAOINFLAUOXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Chlorobenzyl Sulfonyl Benzoic Acid and Its Analogs
Strategic Approaches to Sulfonyl Benzoic Acid Scaffolds
The construction of the central sulfonyl benzoic acid framework is a key challenge that has been addressed through several innovative synthetic pathways. These strategies focus on the efficient and regioselective formation of the sulfone linkage and the carboxylic acid moiety on the aromatic ring.
Oxidation of Thioether Precursors to Sulfones
A fundamental and widely used method for forming the sulfone group is the oxidation of a corresponding thioether (sulfide) precursor. This approach is valued for its reliability and the availability of a wide range of oxidizing agents. The general transformation involves the conversion of a sulfide (B99878) to a sulfoxide, which is then further oxidized to the sulfone.
Mild oxidation can convert thiols to disulfides, while stronger oxidation is required for sulfone formation. libretexts.org Various catalytic systems have been developed to achieve high efficiency and selectivity in this transformation. For instance, hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. researchgate.net Titanosilicate zeolites have been demonstrated as effective catalysts for the direct oxidation of sulfides to sulfones using H₂O₂ under solvent-free conditions. researchgate.net Other systems, such as those employing organic ligand-modified polyoxomolybdates, have also shown high efficiency in the selective oxidation of thioethers. rsc.org The choice of oxidant and catalyst is critical to prevent over-oxidation and to ensure compatibility with other functional groups present in the molecule. organic-chemistry.org
Table 1: Catalytic Systems for Thioether Oxidation
| Catalyst System | Oxidant | Key Features |
|---|---|---|
| Titanosilicate Zeolites (e.g., Ti-MWW) | H₂O₂ | High yield, solvent-free conditions. researchgate.net |
| Organic Ligand-Modified Polyoxomolybdates | H₂O₂ | High efficiency, good selectivity for sulfoxides. rsc.org |
| FeCl₃ | Periodic Acid (H₅IO₆) | Fast reaction times, excellent yields. organic-chemistry.org |
Directed Sulfonylation Reactions on Benzoic Acid Derivatives
To achieve regioselectivity, particularly for ortho-substitution on the benzoic acid ring, directed sulfonylation reactions are a powerful tool. These methods utilize a directing group to guide the sulfonylation agent to the desired position on the aromatic ring.
A notable example is the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives. rsc.orgrsc.org This method employs an 8-aminoquinoline (B160924) moiety as a bidentate directing group, which coordinates to the copper catalyst and facilitates the C-H activation and subsequent sulfonylation at the ortho position with sodium sulfinates. rsc.orgrsc.orgthieme-connect.com This technique allows for the synthesis of various aryl sulfones in good yields with excellent regioselectivity. rsc.orgrsc.org The directing group can be removed after the reaction to yield the final 2-sulfonylbenzoic acid. rsc.org This strategy is compatible with a wide array of functional groups on both the benzoic acid derivative and the sodium sulfinate, allowing for considerable structural diversity. thieme-connect.com
Another approach involves the reaction of benzoic acid with chlorosulfonic acid, often in the presence of thionyl chloride, to produce sulfonyl chlorides. google.com For example, 2,4-dichlorobenzyl is reacted with chlorosulfonic acid to form 2,4-dichloro-5-sulfonyl chloride benzoic acid, which can then be further modified. google.comgoogle.com
Multicomponent and Cascade Reactions for Complex Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecular architectures from simple starting materials. researchgate.netscielo.br These reactions are highly atom-economical and can rapidly generate structural complexity.
For instance, a four-component reaction involving 2-vinylbenzoic acids, aryldiazonium tetrafluoroborates, a sulfur dioxide source like DABCO·(SO₂)₂, and nitriles can produce complex isoindolinone derivatives bearing a sulfonyl group. nih.gov This reaction proceeds via a radical mechanism initiated by the formation of an arylsulfonyl radical, which adds to the vinyl group of the benzoic acid. nih.gov Such strategies demonstrate the potential of MCRs to build intricate scaffolds that incorporate the sulfonyl benzoic acid motif in a single step. Photocatalysis under visible light is often employed to facilitate these transformations. nih.govresearchgate.net
Synthesis of Chemically Modified Derivatives and Analogs
To explore structure-activity relationships and modify physicochemical properties, the synthesis of derivatives and analogs of the parent compound is essential. This involves the introduction of various substituents and the formation of new functional groups.
Introduction of Aromatic and Aliphatic Substituents for Structural Diversity
The introduction of diverse substituents on the aromatic rings of the sulfonyl benzoic acid scaffold is a key strategy for creating analogs. This can be achieved by starting with appropriately substituted precursors or by post-synthetic modification.
For example, in directed sulfonylation reactions, a variety of substituted sodium sulfinates can be used to introduce different aryl or alkyl sulfonyl groups. thieme-connect.com Similarly, the benzoic acid starting material can contain a range of substituents. The synthesis of 2,4-dichloro-5-sulfonamidobenzoic acid from 2,4-dichlorobenzyl demonstrates the use of halogenated precursors. google.comgoogle.com The synthesis of sulfamoyl-benzamide derivatives has been achieved using starting materials decorated with substituents such as n-butyl, cyclopropyl, benzylamine (B48309), and morpholine. nih.govresearchgate.net
Formation of Amide and Sulfonamide Linkages in Related Compounds
The carboxylic acid and sulfonyl chloride functionalities of the core scaffold are versatile handles for the formation of amide and sulfonamide linkages, respectively. These linkages are prevalent in biologically active molecules.
A common synthetic route involves a two-step process: first, the formation of a sulfonamide, followed by the formation of a carboxamide. nih.gov For example, an anthranilic acid can be coupled with a sulfonyl chloride under basic aqueous conditions to yield a sulfonamide benzoic acid. nih.gov This intermediate is then coupled with an amine using a coupling reagent like T3P (Propylphosphonic anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final amide. nih.gov
Alternatively, a linear synthesis can start with the chlorosulfonation of a benzoic acid. nih.gov The resulting sulfonyl chloride is then reacted with an amine to form the sulfonamide. nih.govresearchgate.net The carboxylic acid group of this intermediate is subsequently activated, for example with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and reacted with another amine to form the carboxamide. nih.gov This modular approach allows for the synthesis of a diverse library of compounds by varying the amine components in each step. nih.gov An eco-friendly method for synthesizing sulfonamide derivatives uses water and sodium carbonate as an HCl scavenger. mdpi.com
Table 2: Common Reagents for Amide and Sulfonamide Formation
| Transformation | Reagents & Conditions | Purpose |
|---|---|---|
| Sulfonamide Formation | Amine, NaHCO₃, H₂O | Coupling of sulfonyl chloride with an amine. nih.gov |
| Amide Formation | Amine, T3P, Et₃N, CH₂Cl₂ | Coupling of carboxylic acid with an amine. nih.gov |
| Amide Formation | Amine, HATU, iPr₂NEt, THF | Alternative coupling method for amide synthesis. nih.gov |
| Amide Formation | Amine, EDC, DMAP, DCM/DMF | Carbodiimide-mediated amide coupling. nih.gov |
Cyclization Reactions Leading to Heterocyclic Systems
The synthesis of heterocyclic systems from benzoic acid derivatives containing a sulfonyl group is a significant area of research, leading to compounds with potential biological activity. While specific cyclization reactions starting directly from 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid are not extensively detailed in the provided research, the principles can be illustrated through the reactions of its analogs, particularly other sulfonyl-substituted benzoic acids. These reactions demonstrate the transformation of the carboxylic acid functionality into various heterocyclic rings.
One prominent example involves the cyclodehydration of N-acyl-α-amino acids derived from sulfonyl benzoic acids. For instance, an analog, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, is converted into a 1,3-oxazol-5(4H)-one derivative. mdpi.com This reaction proceeds through an intramolecular cyclization and dehydration, typically facilitated by a dehydrating agent like ethyl chloroformate in the presence of a base such as 4-methylmorpholine. mdpi.com This transformation is a key step in creating more complex molecules from simpler benzoic acid precursors.
Another strategy involves the formation of other heterocyclic systems like 1,2,4-oxadiazoles. This approach often starts with a tolyl-substituted precursor which is first oxidized to the corresponding benzoic acid. The resulting benzoic acid can then be part of a synthetic sequence to build the oxadiazole ring. researchgate.net Research has demonstrated the synthesis of benzoic acids containing a 1,2,4-oxadiazole (B8745197) ring through the selective oxidation of the corresponding tolyl compounds, showcasing a pathway to integrate this specific heterocycle. researchgate.net Such methodologies are valuable for creating libraries of compounds for medicinal chemistry.
Furthermore, intramolecular cyclization cascades can be employed to synthesize heterocyclic structures like pyrrolidines. N-(4,4-diethoxybutyl)sulfonamides, for example, can undergo an intramolecular cyclization/intermolecular Mannich-type cascade reaction. This acid-catalyzed process provides a versatile one-pot method to access 2-arylpyrrolidines, which are significant scaffolds in many biologically active molecules. researchgate.net
The table below summarizes representative cyclization reactions of analogous sulfonyl-containing compounds.
| Starting Material Analog | Reagents | Heterocyclic Product | Reference |
| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Ethyl chloroformate, 4-methylmorpholine | 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | mdpi.com |
| 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | Air O₂, Co(OAc)₂, NaBr | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid | researchgate.net |
| N-(4,4-Diethoxybutyl)sulfonamides | Acid catalyst, Aromatic nucleophile | 1-Sulfonyl-2-arylpyrrolidine | researchgate.net |
Optimization of Reaction Conditions and Yields in Research Syntheses
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its analogs in a laboratory setting. Key parameters that are frequently adjusted include the choice of catalyst, solvent, and reaction temperature.
Research into the synthesis of related sulfonyl benzoic acids highlights that yields can be significantly influenced by these factors. For example, in the preparation of 2-(chloro, bromo, or nitro)-4-(alkyl-sulfonyl)benzoic acids, the reaction of a benzoic acid reactant with thionyl chloride is preferably conducted in an inert solvent. google.com The choice of reaction time and temperature is also crucial; heating the mixture can reduce reaction times. google.com Similarly, the synthesis of (E)-styryl benzylsulfones, which share the sulfone moiety, can be achieved through different methods employing varied reaction conditions, solvents, and catalysts to improve outcomes. google.com
The following subsections delve into the specific roles of catalytic systems, solvents, and temperature control in the synthesis of these compounds.
Catalytic Systems and Their Mechanistic Roles
Catalysts play a pivotal role in the synthesis of sulfonyl benzoic acids by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and often improving selectivity.
In chlorosulfonation reactions to produce precursors for compounds like 2,4-dichloro-5-sulfamoylbenzoic acid, sulfuric acid is used as a catalyst. google.com The catalyst facilitates the electrophilic attack of chlorosulfonic acid on the aromatic ring. Another common catalytic system involves the use of dimethylformamide (DMF) in reactions where a benzoic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. google.com DMF acts as a nucleophilic catalyst, reacting with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent than the thionyl chloride itself.
For oxidation reactions, transition metal catalysts are frequently employed. A catalytic system based on cobalt acetate (B1210297), often in combination with a promoter like sodium bromide, has been successfully used for the selective oxidation of tolyl-substituted precursors to their corresponding benzoic acids using air as the oxidant. researchgate.net The cobalt(II) species initiates a radical chain reaction by abstracting a hydrogen atom from the methyl group, leading to its oxidation to a carboxylic acid.
In other synthetic strategies, such as those involving Knoevenagel condensation to form styryl benzylsulfones, bases like benzylamine can act as catalysts. google.com For certain condensation reactions, Lewis acids like titanium(IV) chloride are used to activate the carbonyl group for nucleophilic attack. google.com
| Reaction Type | Catalytic System | Mechanistic Role | Reference |
| Acyl Chloride Formation | Dimethylformamide (DMF) | Forms a reactive Vilsmeier intermediate with thionyl/oxalyl chloride. | google.com |
| Chlorosulfonation | Sulfuric Acid | Facilitates electrophilic aromatic substitution. | google.com |
| Methyl Group Oxidation | Cobalt(II) acetate / Sodium Bromide | Initiates a radical chain reaction for oxidation. | researchgate.net |
| Condensation | Benzylamine | Acts as a base catalyst. | google.com |
| Condensation | Titanium(IV) Chloride / Pyridine | Lewis acid activation of carbonyl groups. | google.com |
Solvent Effects and Temperature Control
The choice of solvent and precise temperature control are fundamental to optimizing the synthesis of sulfonyl benzoic acids. The solvent not only dissolves reactants but can also influence reaction rates and selectivity by stabilizing intermediates or transition states.
In the formation of acid chlorides from benzoic acids, inert solvents such as toluene (B28343) or ethylene (B1197577) dichloride are preferred to prevent side reactions. google.com Alternatively, an excess of the reagent, like thionyl chloride, can serve as both reactant and solvent. google.com For reactions involving condensation, solvents like absolute ethanol (B145695) or dry tetrahydrofuran (B95107) are employed, depending on the specific methodology. google.com The polarity of the solvent can be critical; for instance, the synthesis of certain phenacyl aryl sulfones is carried out by refluxing in ethanol. google.com
Temperature is a critical parameter for controlling reaction kinetics and minimizing the formation of byproducts. For the conversion of benzoic acids to acid chlorides, temperatures are typically maintained between 50°C and 100°C. google.com In contrast, some reactions, like those catalyzed by titanium(IV) chloride, require sub-zero temperatures, with the reaction mixture maintained at -20°C to ensure selectivity. google.com The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid involves several steps with distinct temperature controls: the chlorosulfonation reaction is conducted at a high temperature of 135-150°C, while subsequent steps involving ammonia (B1221849) and acid are controlled at below 10°C to manage the exothermic nature of the reactions. google.com The reduction of a sulfonyl chloride group is preferably run at temperatures between 20°C and 100°C, with a more preferred range of 40°C to 50°C for optimal results. google.com This careful management of temperature at each stage is essential for achieving high yields and purity of the final product.
| Reaction Step | Solvent(s) | Temperature Range | Rationale | Reference |
| Acid Chloride Formation | Toluene, Ethylene Dichloride, or excess Thionyl Chloride | 50°C - 100°C | Inert environment, control of reaction rate. | google.com |
| Chlorosulfonation | Chlorosulfonic Acid (as solvent) | 135°C - 150°C | High temperature to drive the reaction. | google.com |
| Ammonolysis | Aqueous Ammonia | < 10°C | Control of exothermic reaction. | google.com |
| Sulfonyl Chloride Reduction | Water | 20°C - 100°C | Optimal range for reduction and hydrolysis. | google.com |
| TiCl₄-mediated Condensation | Tetrahydrofuran / Carbon Tetrachloride | -20°C | Enhance selectivity and control reactivity. | google.com |
| Knoevenagel Condensation | Acetic Acid | Reflux | Provide energy to overcome activation barrier. | google.com |
Despite a comprehensive search of scientific literature and spectral databases, detailed experimental spectroscopic and advanced analytical characterization data for the specific chemical compound “this compound” is not publicly available.
As a result, it is not possible to provide the requested in-depth analysis and data tables for the following analytical techniques for this particular compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Raman Spectroscopy
High-Resolution Mass Spectrometry (MS)
While spectroscopic data for structurally related compounds—such as various benzoic acid derivatives, sulfonyl-containing molecules, and benzyl-containing compounds—are accessible, this information does not meet the specific requirements of the request, which is to focus solely on "this compound." The strict adherence to the provided outline and the exclusion of information on related compounds prevents the generation of a scientifically accurate and detailed article as requested.
Further research or de novo synthesis and characterization of "this compound" would be required to generate the specific data needed to fulfill the request.
Comprehensive Spectroscopic and Advanced Analytical Characterization in Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid, the presence of chromophores such as the benzene (B151609) rings and the carboxyl group gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.
The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* transitions within the aromatic systems. Benzoic acid and its derivatives typically show two main absorption bands. researchgate.netrsc.org The first, a strong band often referred to as the B-band (for benzenoid), is usually observed around 230 nm. rsc.orgresearchgate.net A second, less intense band, known as the C-band, is broader and appears at longer wavelengths, typically around 270-280 nm. researchgate.netrsc.org The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution. rsc.orgejournal.by
In the case of this compound, the presence of the 4-chlorobenzyl and sulfonyl groups as substituents on the benzoic acid core would be expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzoic acid. These shifts, known as batochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the electronic effects of the substituents on the aromatic system.
Table 1: Expected UV-Vis Absorption Data for this compound in a Polar Solvent
| Absorption Band | Expected λmax (nm) | Transition Type | Associated Chromophore |
| B-band | ~230-240 | π → π | Benzoic acid moiety |
| C-band | ~275-285 | π → π | Substituted benzene rings |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Separation in Research
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of chemical compounds and for their preparative separation. For an organic acid like this compound, reversed-phase HPLC is a commonly employed method.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (often with a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. The acidic nature of the compound means that suppressing its ionization by using an acidic mobile phase can lead to better peak shape and retention.
The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with a consistent retention time under specific chromatographic conditions. HPLC can also be scaled up for preparative purposes to isolate the compound from reaction mixtures or impurities. The analysis of related aromatic sulfonic acids has been successfully achieved using HPLC, demonstrating the suitability of this technique. helixchrom.commdpi.com
Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. azom.comeltra.com For organic compounds, this typically involves combustion analysis to quantify the percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula.
For this compound, with the molecular formula C₁₄H₁₁ClO₄S, the theoretical elemental composition can be calculated. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. This technique is particularly important for confirming the presence and correct proportion of sulfur in the molecule. researchgate.net
Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₁ClO₄S)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 51.77 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 3.42 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 10.92 |
| Oxygen | O | 15.999 | 4 | 63.996 | 19.71 |
| Sulfur | S | 32.065 | 1 | 32.065 | 9.88 |
| Total | 310.756 | 100.00 |
Single Crystal X-Ray Diffraction for Definitive Solid-State Structural Confirmation
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides unambiguous confirmation of a molecule's connectivity and stereochemistry. For this compound, obtaining a suitable single crystal would allow for the elucidation of its solid-state structure.
The analysis would reveal detailed information, including bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would provide insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the carboxylic acid group and potentially other weak interactions like C-H···O or π-π stacking. The crystal structures of numerous benzoic acid derivatives have been determined, often revealing characteristic hydrogen-bonded dimers formed between the carboxylic acid moieties. researchgate.netresearchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 25.678 |
| β (°) | 95.12 |
| Volume (ų) | 1402.1 |
| Z (molecules/unit cell) | 4 |
Structure Activity Relationship Sar Investigations in in Vitro Systems
Elucidation of Structural Features Influencing Biological Target Interactions
The specific arrangement of atoms and functional groups within 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid is paramount to its biological effects. The benzoic acid group, with its carboxylic acid function, often serves as a key anchoring point to the active sites of enzymes or receptors. The sulfonyl group provides a specific three-dimensional geometry and acts as a rigid linker, while the 4-chlorobenzyl moiety allows for further interactions and can significantly modulate the compound's properties.
Impact of Substituent Electronic and Steric Properties on Activity
The nature and position of substituents on the benzyl (B1604629) ring of this compound derivatives have a profound impact on their biological activity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution across the molecule, thereby influencing its binding affinity to target proteins. For instance, the presence of an electron-withdrawing group like the chlorine atom at the para-position of the benzyl ring can enhance the compound's interaction with certain biological targets. mdpi.com
Steric factors, which relate to the size and shape of the substituents, are also critical. Bulky substituents can create steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, in some cases, a larger substituent may be necessary to establish favorable van der Waals interactions with the target. The interplay between electronic and steric effects is complex, and a delicate balance is often required to achieve maximal biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govdergipark.org.tr These models use statistical methods to develop mathematical equations that can predict the activity of new, unsynthesized compounds. For derivatives of benzoic acid, QSAR studies have revealed that properties such as hydrophobicity, molar refractivity, and aromaticity can be crucial for their inhibitory activity. nih.gov The presence of specific functional groups, like a hydroxyl group, can also be a significant factor. nih.gov Conversely, the presence of heteroatoms such as nitrogen, oxygen, or sulfur at certain positions may decrease activity. nih.gov These predictive models are invaluable in medicinal chemistry for prioritizing the synthesis of compounds with the highest potential for desired biological effects, thereby streamlining the drug discovery process.
Case Studies of Enzyme Inhibition in Academic Research Models
The this compound scaffold has been investigated for its ability to inhibit various enzymes, demonstrating its potential as a template for the development of novel therapeutic agents.
Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-glucosidase, α-amylase)
Derivatives of this compound have shown promise as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govmdpi.com These enzymes are involved in the breakdown of complex carbohydrates into glucose, and their inhibition can help manage blood sugar levels. nih.govnih.gov The inhibitory activity of these compounds is often attributed to their ability to bind to the active site of these enzymes, preventing the substrate from accessing it. The specific interactions between the inhibitor and the enzyme are influenced by the substituents on the benzoic acid and benzyl rings.
| Compound Derivative | Target Enzyme | IC50 (µM) |
| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-(p-tolyl)acetamide | α-glucosidase | 18.25 |
| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-(4-chlorophenyl)acetamide | α-glucosidase | 20.76 |
| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-(o-tolyl)acetamide | α-glucosidase | 24.24 |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-(4-methoxyphenyl)acetamide | α-glucosidase | 30.65 |
| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-phenylacetamide | α-glucosidase | 35.14 |
| Acarbose (Standard) | α-glucosidase | 58.8 |
Data sourced from in vitro studies on related benzothiazine derivatives, which share structural similarities. mdpi.com
Modulation of Inflammatory Pathway Enzymes (e.g., COX, Lipoxygenase, Phospholipase A2α)
The inflammatory cascade is mediated by a series of enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and phospholipase A2α (cPLA2α). researchgate.net Compounds based on the this compound structure have been explored as potential modulators of these enzymes. The sulfonamide group, in particular, is a key structural feature in many selective COX-2 inhibitors. nih.gov The ability of these compounds to inhibit these enzymes suggests their potential as anti-inflammatory agents. Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov
| Compound Derivative | Target Enzyme | IC50 (µM) |
| N-(1-(1H-indol-3-yl)propan-2-yl)-N-benzhydryl-4-sulfamoylbenzamide | cPLA2α | 0.25 |
| N-(1-(1H-indol-3-yl)propan-2-yl)-N-(2-(2-hydroxyethoxy)ethyl)-4-sulfamoylbenzamide | cPLA2α | 0.66 |
| 4-(N-(1-(1H-indol-3-yl)propan-2-yl)-N-(naphthalen-2-ylmethyl)sulfamoyl)benzoic acid | cPLA2α | 5.8 |
Data sourced from studies on N-substituted 4-sulfamoylbenzoic acid derivatives. researchgate.net
Investigation of Antimicrobial Targets in In Vitro Assays
Currently, there is no publicly accessible research that has investigated the specific antimicrobial targets of this compound in in vitro assays. While studies have been conducted on isomers and derivatives of chlorophenyl-sulfonyl-benzoic acid, the unique ortho-substitution and benzyl-sulfonyl linkage of this specific compound mean that data from related molecules cannot be directly extrapolated. Without dedicated experimental screening and target identification studies, any potential antimicrobial mechanisms of this compound remain purely speculative.
Development of SAR Hypotheses for Future Rational Compound Design
The development of structure-activity relationship (SAR) hypotheses is contingent on the availability of biological activity data from a series of structurally related compounds. As there are no published studies on the antimicrobial activity of this compound or a library of its analogs, it is not possible to formulate any evidence-based SAR hypotheses.
Future research in this area would necessitate the synthesis and antimicrobial screening of a diverse set of derivatives to probe the following structural features:
Substitution on the Benzoic Acid Ring: Investigating the effect of the position and nature of substituents on the benzoic acid moiety.
Substitution on the Benzyl Ring: Evaluating how different substituents on the 4-chlorobenzyl group influence activity.
Modification of the Sulfonyl Linker: Exploring the impact of altering the sulfonyl bridge on the molecule's antimicrobial properties.
Without such foundational data, any discussion on rational compound design for this specific chemical scaffold would be unfounded.
Based on a comprehensive search for scientific literature and data, it is not possible to generate the requested article on This compound .
There is no available research information in the public domain that corresponds to the specific outline provided. The search results consistently pertain to structurally different, albeit related, compounds. For example, studies and data were found for 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (an isomer), 2,4-dichloro-5-sulfonyl benzoic acid, and 2-chloro-4-(methylsulfonyl)benzoic acid, but not for the specific subject of the request.
Fulfilling the request would require attributing the properties and applications of these different compounds to "this compound," which would be scientifically inaccurate and misleading. Therefore, to maintain factual and scientific integrity, the article cannot be written as specified.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid will prioritize the exploration of novel and sustainable synthetic pathways to improve yield, reduce waste, and utilize greener solvents and reagents.
One promising avenue is the adoption of one-pot synthesis protocols. These methods, which involve multiple reaction steps in a single vessel, can significantly reduce the need for purification of intermediates, thereby saving time, resources, and minimizing solvent usage. For instance, the synthesis of sulfonamides, a related class of compounds, has seen the successful implementation of one-pot procedures starting from thiols and amines. researchgate.net Similar strategies could be adapted for the synthesis of this compound, potentially starting from readily available precursors.
The use of alternative and sustainable solvents is another critical area of investigation. Water, ethanol (B145695), and deep eutectic solvents (DES) are being explored as replacements for traditional volatile organic compounds. researchgate.net Research into the solubility and reactivity of the starting materials and intermediates for this compound in these green solvents will be crucial for developing eco-friendly synthetic routes. Recent advancements in the synthesis of sulfonamides have demonstrated the feasibility of using water and ethanol as effective reaction media. researchgate.netsci-hub.se
Furthermore, electrochemical methods are emerging as a powerful tool for sustainable synthesis. acs.org The electrochemical dehydration of sulfonic acids to their anhydrides offers a mild and reagent-free alternative to conventional methods, which could be applicable to the synthesis of sulfonylbenzoic acid derivatives. acs.org
A comparative overview of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced waste, time, and resource efficiency. | Development of compatible reaction conditions for sequential steps. |
| Green Solvents | Lower environmental impact, improved safety. | Solubility and reactivity studies in water, ethanol, and DES. |
| Electrochemical Methods | Avoidance of harsh reagents, mild reaction conditions. | Investigation of electrochemical coupling and functionalization reactions. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors. |
Integration of Advanced Computational Approaches for Deeper Mechanistic Insights
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational approaches will be instrumental in gaining deeper mechanistic insights into its chemical reactivity and potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful in silico techniques that can predict the biological activity of compounds and elucidate their binding interactions with specific protein targets. nih.govjbclinpharm.orgmdpi.com By developing robust QSAR models for a series of sulfonylbenzoic acid derivatives, researchers can identify the key structural features that govern their activity. qub.ac.uk Molecular docking studies can then be used to visualize the binding poses of these compounds within the active sites of target proteins, providing valuable information for the design of more potent and selective analogues. nih.govresearchgate.net
These computational methods can significantly accelerate the drug design process by prioritizing the synthesis of compounds with the highest predicted activity, thereby reducing the time and cost associated with experimental screening. nih.gov
Interdisciplinary Research Integrating Chemical Synthesis, Computational Chemistry, and Biological Assays
The future of research on this compound lies in a highly integrated, interdisciplinary approach that combines the strengths of chemical synthesis, computational chemistry, and biological assays. This synergistic strategy will enable a comprehensive understanding of the compound's structure-activity relationships and its potential therapeutic applications.
The process begins with the design of novel derivatives using computational tools to predict their biological activity and binding modes. Promising candidates are then synthesized in the laboratory. The synthesized compounds are subsequently subjected to a battery of in vitro and in vivo biological assays to validate the computational predictions and assess their pharmacological properties. researchgate.netresearchgate.net
This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds and the development of potent and selective therapeutic agents. nih.gov Such an integrated approach has been successfully applied to the discovery of novel inhibitors for various enzymes and receptors. nih.govresearchgate.netnih.gov
Design and Synthesis of Targeted Probes for In Vitro Mechanistic Studies
To unravel the precise molecular mechanisms of action of this compound and its derivatives, the development of targeted molecular probes is essential. These probes are designed to specifically interact with and report on the activity of their biological targets, providing invaluable insights into cellular processes.
Fluorescent probes, for instance, can be synthesized by conjugating a fluorophore to the this compound scaffold. nih.govresearchgate.net These probes can be used to visualize the subcellular localization of the compound and its interactions with target proteins in living cells. The design of such probes often involves strategies to modulate the fluorescence properties of the dye upon binding to the target, leading to a "turn-on" or ratiometric response. nih.gov
The benzoic acid moiety itself can serve as a versatile handle for the attachment of various reporter groups, including fluorophores, biotin (B1667282) tags for affinity purification, or photoaffinity labels for identifying binding partners. researchgate.netnih.gov The development of a toolbox of such molecular probes will be crucial for elucidating the biological functions of this class of compounds. The modular nature of these probes allows for the systematic exploration of structure-activity relationships and the identification of key interaction points with their biological targets. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonylation of a benzyl chloride intermediate followed by oxidation. A common route includes:
Sulfonation : React 4-chlorobenzyl chloride with sodium sulfite to form the sulfinate intermediate.
Oxidation : Treat the sulfinate with hydrogen peroxide or potassium permanganate to yield the sulfonyl group .
Coupling : Attach the sulfonyl group to benzoic acid derivatives via nucleophilic substitution, using palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. Critical Conditions :
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 3.5–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (m/z 310.75 for [M+H]⁺) .
- FT-IR : Identify functional groups (S=O stretching at 1150–1300 cm⁻¹, C=O at 1680–1700 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and confirm sulfonyl group geometry .
Q. Purity Assessment :
Q. How does the solubility profile of this compound in various solvents impact its experimental handling?
Methodological Answer: The compound exhibits limited solubility in water but dissolves in polar aprotic solvents:
Q. Handling Recommendations :
- Store at –20°C in desiccated conditions to prevent hydrolysis of the sulfonyl group .
- Use sonication to enhance dissolution in aqueous-organic mixtures for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl group in nucleophilic substitution reactions?
Methodological Answer: The sulfonyl group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution:
Nucleophilic Attack : The sulfonyl group stabilizes transition states via resonance, directing nucleophiles to the para position .
Leaving Group Ability : In alkylation reactions, the sulfonate anion (SO₂⁻) is a poor leaving group, necessitating strong bases (e.g., NaH) for deprotonation .
Q. Experimental Validation :
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing benzoic acid derivatives?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
Purity Verification : Use HPLC-MS to confirm >95% purity before testing .
Assay Standardization :
- Enzyme Inhibition : Use consistent substrate concentrations (e.g., 10 µM ATP for kinase assays).
- Cell-Based Assays : Normalize to housekeeping genes (e.g., GAPDH) .
Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM vs. µM) .
Case Study :
Conflicting COX-2 inhibition data (IC₅₀ = 0.5–5 µM) were resolved by controlling for solvent (DMSO ≤0.1%) and cell line (HEK293 vs. HeLa) .
Q. What strategies optimize the drug-likeness of this compound while maintaining pharmacological activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the sulfonyl group with a sulfonamide to improve metabolic stability .
- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability (e.g., methyl ester logP reduction from 2.1 to 1.5) .
- SAR Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
